molecular formula C17H33BrO2 B170490 Ethyl 15-bromopentadecanoate CAS No. 101592-34-1

Ethyl 15-bromopentadecanoate

Cat. No.: B170490
CAS No.: 101592-34-1
M. Wt: 349.3 g/mol
InChI Key: WTGINEVKLCVRCK-UHFFFAOYSA-N
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Description

Ethyl 15-bromopentadecanoate is an organic compound with the molecular formula C₁₇H₃₃BrO₂. It is a brominated fatty acid ester, specifically an ethyl ester of 15-bromopentadecanoic acid. This compound is used primarily in research settings and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 15-bromopentadecanoate can be synthesized through the esterification of 15-bromopentadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, yielding pentadecanoic acid or its derivatives.

    Oxidation Reactions: Although less common, the ester group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: 15-hydroxypentadecanoic acid.

    Reduction: Pentadecanoic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Ethyl 15-bromopentadecanoate is used in scientific research for various purposes:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: In studies involving fatty acid metabolism and the effects of brominated fatty acids on biological systems.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 15-bromopentadecanoate involves its interaction with biological membranes and enzymes. The bromine atom can participate in various biochemical reactions, potentially affecting enzyme activity and membrane fluidity. The ester group allows the compound to be hydrolyzed by esterases, releasing 15-bromopentadecanoic acid, which can then exert its effects on cellular processes.

Comparison with Similar Compounds

    Ethyl 15-chloropentadecanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 15-iodopentadecanoate: Similar structure but with an iodine atom instead of bromine.

    Ethyl 15-fluoropentadecanoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: Ethyl 15-bromopentadecanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Bromine is larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s interactions with biological molecules and its overall reactivity in chemical reactions.

Properties

IUPAC Name

ethyl 15-bromopentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGINEVKLCVRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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